1-[3-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone 1-[3-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462371
InChI: InChI=1S/C9H18N2O2/c1-8(12)11-4-2-9(6-11)7-13-5-3-10/h9H,2-7,10H2,1H3
SMILES: CC(=O)N1CCC(C1)COCCN
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

1-[3-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone

CAS No.:

Cat. No.: VC13462371

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name 1-[3-(2-aminoethoxymethyl)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C9H18N2O2/c1-8(12)11-4-2-9(6-11)7-13-5-3-10/h9H,2-7,10H2,1H3
Standard InChI Key RFHFSWAIMAMLST-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(C1)COCCN
Canonical SMILES CC(=O)N1CCC(C1)COCCN

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Stereochemical Features

  • Pyrrolidine Ring: A saturated five-membered ring with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.

  • 2-Amino-ethoxymethyl Side Chain: An ether-linked ethyl group terminating in a primary amine, enhancing solubility in polar solvents .

  • Ethanone Group: A ketone functionality at the 1-position, enabling participation in condensation and nucleophilic addition reactions.

The IUPAC name, 1-[3-(2-aminoethoxymethyl)pyrrolidin-1-yl]ethanone, reflects these substituents. The stereochemistry at the 3-position of the pyrrolidine ring remains unspecified in available literature, suggesting that both enantiomers may exist or that synthetic routes yield racemic mixtures.

Table 1: Molecular Descriptors of 1-[3-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone

PropertyValueSource
Molecular FormulaC9H18N2O2\text{C}_9\text{H}_{18}\text{N}_2\text{O}_2
Molecular Weight186.25 g/mol
SMILESCC(=O)N1CCC(C1)COCCN
InChI KeyRFHFSWAIMAMLST-UHFFFAOYSA-N
PubChem CID66563877

Synthesis and Mechanistic Pathways

Retrosynthetic Analysis

The synthesis of 1-[3-(2-amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone requires multi-step strategies due to its functionalized pyrrolidine core. Retrosynthetically, the molecule can be dissected into:

  • Pyrrolidine Precursor: Likely derived from proline or via cyclization of 1,4-diamines.

  • Ethanone Introduction: Achieved through acylation reactions (e.g., Friedel-Crafts acetylation).

  • Side Chain Installation: The 2-amino-ethoxymethyl group may be appended via alkylation or Mitsunobu reactions .

Reported Synthetic Routes

While explicit protocols for this compound are scarce, analogous pyrrolidine derivatives suggest feasible pathways:

  • Pyrrolidine Ring Formation:

    • Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions .

    • Transition metal-catalyzed [3+2] cycloadditions using azomethine ylides and electron-deficient alkenes .

  • Side Chain Functionalization:

    • Step 1: Alkylation of 3-hydroxymethylpyrrolidine with 2-chloroethylamine to form the ethoxymethyl intermediate .

    • Step 2: Protection of the amine group (e.g., Boc protection), followed by acetylation at the 1-position .

    • Step 3: Deprotection to yield the free amine .

  • Final Acylation:

    • Reaction of the pyrrolidine intermediate with acetyl chloride in the presence of a base (e.g., triethylamine).

Table 2: Hypothetical Synthesis Overview

StepReaction TypeReagents/ConditionsIntermediate
1CyclizationHCl, EtOH, reflux3-Hydroxymethylpyrrolidine
2Alkylation2-Chloroethylamine, K2CO33-(2-Amino-ethoxymethyl)pyrrolidine
3AcetylationAcetyl chloride, Et3NTarget Compound

Challenges in synthesis include regioselectivity during alkylation and purification of polar intermediates.

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: High solubility in polar solvents (e.g., water, ethanol, DMSO) due to the amino and ether groups . Limited solubility in nonpolar solvents.

  • Stability: Susceptible to oxidation at the amine moiety; recommended storage under inert atmosphere at -20°C.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(N-H)\nu(\text{N-H}) ~3300 cm⁻¹ (amine), ν(C=O)\nu(\text{C=O}) ~1700 cm⁻¹ (ketone), and ν(C-O-C)\nu(\text{C-O-C}) ~1100 cm⁻¹ (ether) .

  • NMR:

    • 1H^1\text{H} NMR (D2O): δ 1.8–2.1 (m, pyrrolidine CH2), δ 3.4–3.7 (m, OCH2 and NCH2), δ 4.1 (s, CH2NH2).

    • 13C^{13}\text{C} NMR: δ 208.5 (C=O), δ 60–70 (OCH2 and NCH2), δ 45–55 (pyrrolidine carbons).

Research Challenges and Future Directions

Knowledge Gaps

  • Synthetic Scalability: Current methods lack efficiency for gram-scale production.

  • Biological Screening: No published data on cytotoxicity, pharmacokinetics, or specific target engagement.

  • Stereochemical Impact: Enantiomer-specific activities remain unexplored.

Recommended Studies

  • Catalytic Asymmetric Synthesis: Employ chiral catalysts to control pyrrolidine stereochemistry .

  • In Silico Modeling: Predict binding modes with GPR88 or antimicrobial targets .

  • In Vivo Toxicity Profiling: Assess acute and chronic toxicity in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator